2-Amino-5-(cyclopentylmethoxy)benzamide
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Overview
Description
2-Amino-5-(cyclopentylmethoxy)benzamide is an organic compound with the molecular formula C13H18N2O2. It belongs to the class of benzamides, which are widely used in various fields due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclopentylmethoxy)benzamide typically involves the condensation of 2-amino-5-hydroxybenzoic acid with cyclopentylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or dimethylformamide (DMF). The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(cyclopentylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(cyclopentylmethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs).
Medicine: Explored for its anticancer properties, as it has shown cytotoxic activity against certain tumor cell lines.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-5-(cyclopentylmethoxy)benzamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the modulation of gene expression and the alteration of chromatin structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzamide
- 2-Amino-5-methoxybenzamide
- 2-Amino-5-cyanobenzamide
Uniqueness
2-Amino-5-(cyclopentylmethoxy)benzamide is unique due to its cyclopentylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-amino-5-(cyclopentylmethoxy)benzamide |
InChI |
InChI=1S/C13H18N2O2/c14-12-6-5-10(7-11(12)13(15)16)17-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2,(H2,15,16) |
InChI Key |
YNCPKRVDHJIVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
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